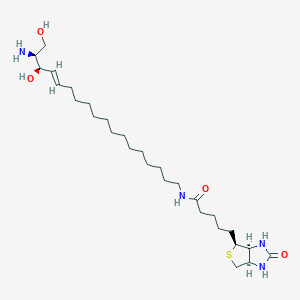
D-Glucose-2-13C-2-C-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-2-13C-2-C-d is a labeled form of D-glucose, a simple sugar that is essential for energy production in living organisms. This compound is specifically labeled with carbon-13 at the second carbon position, making it useful for various scientific studies, particularly in metabolic research and tracer studies. The labeling allows researchers to track the metabolic pathways and interactions of glucose within biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-2-13C-2-C-d typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms. One common approach is to use a precursor molecule that is already labeled with carbon-13 and then convert it into glucose through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of labeled glucose often involves the use of isotopically labeled carbon dioxide, which is fixed into glucose by photosynthetic organisms such as algae or plants. The labeled glucose is then extracted and purified for use in research and industrial applications.
化学反応の分析
Types of Reactions: D-Glucose-2-13C-2-C-d undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: Glucose can be oxidized to gluconic acid or glucuronic acid.
Reduction: Reduction of glucose can produce sorbitol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucosides depending on the substituent.
科学的研究の応用
D-Glucose-2-13C-2-C-d has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.
Biology: Helps in studying the dynamics of glucose utilization in cells and tissues.
Medicine: Used in diagnostic imaging techniques such as positron emission tomography (PET) to monitor glucose metabolism in tumors and other tissues.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of D-Glucose-2-13C-2-C-d is similar to that of natural glucose. It is taken up by cells through glucose transporters and undergoes glycolysis to produce energy in the form of adenosine triphosphate (ATP). The labeled carbon-13 allows researchers to track the metabolic fate of glucose and study its interactions with various enzymes and metabolic pathways.
類似化合物との比較
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions.
2-Deoxy-D-glucose-13C: A glucose analog labeled with carbon-13.
Uniqueness: D-Glucose-2-13C-2-C-d is unique due to its specific labeling at the second carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions involving the second carbon of glucose
特性
CAS番号 |
83379-46-8 |
|---|---|
分子式 |
C₅¹³CH₁₁DO₆ |
分子量 |
182.15 |
同義語 |
D-Glucose-2-13C-2-C-2H |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


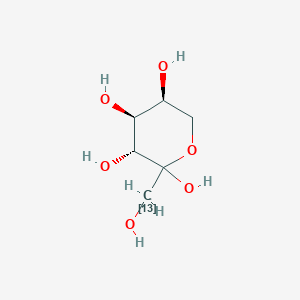
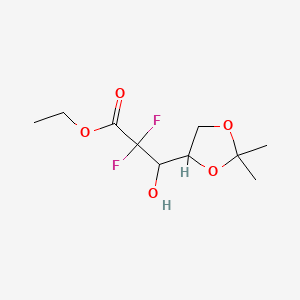
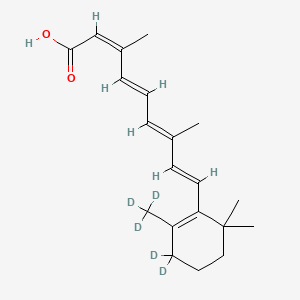

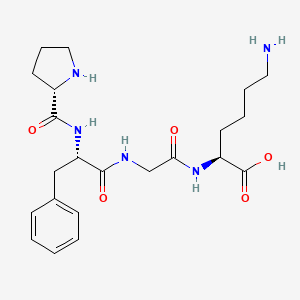

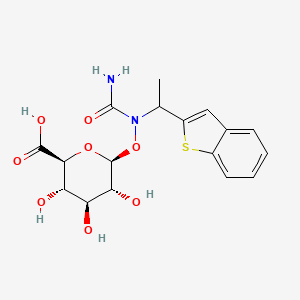
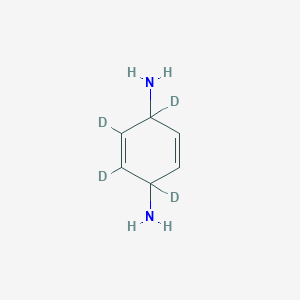
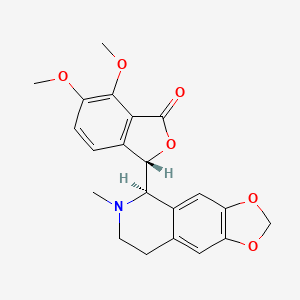

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
